(1R)-1-(2-furyl)-2-(methylamino)ethanol
Description
(1R)-1-(2-Furyl)-2-(methylamino)ethanol is a chiral β-amino alcohol characterized by a 2-furyl substituent at the 1-position and a methylamino group at the 2-position of the ethanol backbone.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R)-1-(furan-2-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C7H11NO2/c1-8-5-6(9)7-3-2-4-10-7/h2-4,6,8-9H,5H2,1H3/t6-/m1/s1 |
InChI Key |
PLZGRWOGYMZWLZ-ZCFIWIBFSA-N |
Isomeric SMILES |
CNC[C@H](C1=CC=CO1)O |
Canonical SMILES |
CNCC(C1=CC=CO1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Pharmacological Activities
The table below compares key structural and pharmacological features of (1R)-1-(2-furyl)-2-(methylamino)ethanol with its closest analogs:
Key Observations:
- Receptor Selectivity : Phenylephrine’s 3-hydroxyphenyl group is critical for α₁-adrenergic receptor binding . Substitution with 2-furyl may alter receptor affinity or selectivity due to differences in hydrogen bonding and steric bulk.
- Stereochemistry : The (1R) configuration is shared with phenylephrine and adrenaline, emphasizing the importance of stereochemistry in adrenergic activity .
Research Findings and Implications
Pharmacological Inference
- Adrenergic Activity : Phenylephrine’s α₁-agonism relies on its 3-hydroxyphenyl group for receptor interaction . The 2-furyl analog’s activity may be attenuated or redirected toward other targets (e.g., serotonin receptors) due to altered electronic properties.
- Metabolic Stability: Furyl-containing compounds often exhibit different metabolic profiles compared to phenyl analogs.
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